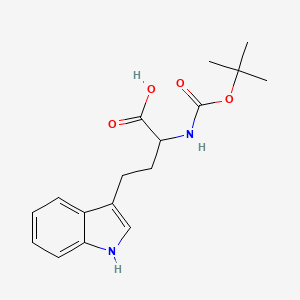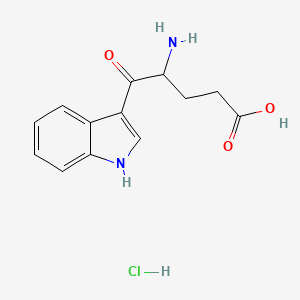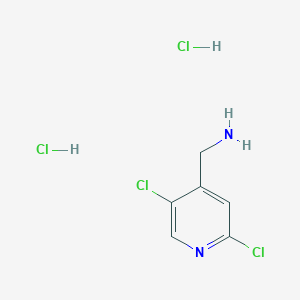
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine class.
Preparation Methods
The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves multiple steps. One common synthetic route includes the nitration of 1,3,4,5-tetrahydro-1,4-benzodiazepin-2(2H)-one using potassium nitrate and sulfuric acid, followed by reduction with lithium aluminum hydride in tetrahydrofuran . Industrial production methods may involve the use of solid acid catalysts under microwave conditions to enhance reaction efficiency .
Chemical Reactions Analysis
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying various biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can be compared with other benzodiazepine derivatives such as:
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 1,5-Methano-1H-3-benzazepine-7,8-diamine
- 7-Ethoxy-5,8-difluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C9H8F2N2O |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
7,8-difluoro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C9H8F2N2O/c10-6-3-5-8(4-7(6)11)12-1-2-13-9(5)14/h3-4,12H,1-2H2,(H,13,14) |
InChI Key |
GFQNHJSMDUIUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)


![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)


![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)


![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)

